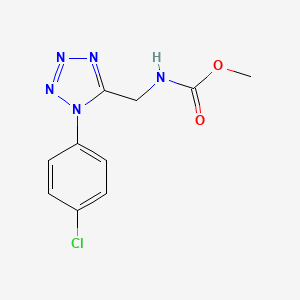
甲基((1-(4-氯苯基)-1H-四唑-5-基)甲基)氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate is a synthetic compound that belongs to the class of carbamate esters. This compound is characterized by the presence of a tetrazole ring, a chlorophenyl group, and a carbamate moiety. It is known for its applications in various fields, including agriculture and pharmaceuticals, due to its unique chemical properties.
科学研究应用
Methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases due to its bioactive properties.
Industry: Utilized in the formulation of pesticides and fungicides for agricultural use.
作用机制
Target of Action
The primary target of methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate, also known as pyraclostrobin , is the mitochondrial respiration of fungi . It belongs to the strobilurin group of fungicides , which are known for their broad-spectrum control against a wide range of fungal pathogens .
Mode of Action
Pyraclostrobin acts by inhibiting mitochondrial respiration in fungi . It achieves this by blocking electron transfer within the respiratory chain . This disruption of the respiratory chain leads to the cessation of important cellular biochemical processes, ultimately resulting in the halt of fungal growth .
Biochemical Pathways
The inhibition of mitochondrial respiration disrupts several key biochemical pathways within the fungal cells . The blockage of electron transfer within the respiratory chain leads to a severe disruption of cellular biochemical processes . This disruption prevents the fungi from producing the energy they need to grow and reproduce, effectively stopping their proliferation .
Pharmacokinetics
After oral administration of radiolabelled pyraclostrobin to rats, about 50% of the dose was absorbed . Concentrations of radiolabel in the blood peaked initially after 30 minutes, followed by a secondary peak at 8 or 24 hours . The majority (74-91%) of the radiolabelled dose was eliminated in the feces, with the remainder (10-13%) in the urine . The metabolism of pyraclostrobin in rats proceeds through three main pathways .
Result of Action
The result of pyraclostrobin’s action is the effective control of major plant pathogens, including Septoria tritici, Puccinia spp., and Pyrenophora teres . By inhibiting mitochondrial respiration, pyraclostrobin prevents these fungi from growing and reproducing, thereby protecting crops from disease .
Action Environment
The action of pyraclostrobin can be influenced by environmental factors. For example, its efficacy and stability can be affected by factors such as temperature, humidity, and pH . Pyraclostrobin is known for its excellent rainfastness, meaning it adheres strongly to plant surfaces and maintains its protective effects even after rainfall or irrigation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorobenzyl cyanide with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.
Carbamoylation: The resulting tetrazole derivative is then reacted with methyl isocyanate to form the carbamate ester. This reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are often conducted in polar solvents such as ethanol or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted products where the chlorine atom is replaced by other functional groups.
相似化合物的比较
Similar Compounds
Pyraclostrobin: A fungicide with a similar carbamate ester structure, used to control plant pathogens.
Carbaryl: Another carbamate insecticide, known for its broad-spectrum activity against various pests.
Uniqueness
Methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamate compounds and contributes to its specific applications in agriculture and pharmaceuticals.
属性
IUPAC Name |
methyl N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5O2/c1-18-10(17)12-6-9-13-14-15-16(9)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWUOEFPADFRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2494098.png)
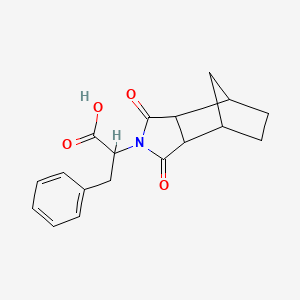
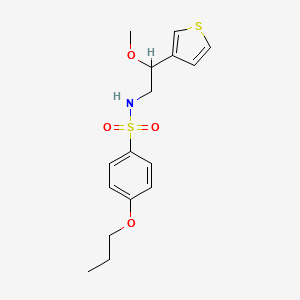
![2-(2,4-difluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide](/img/structure/B2494104.png)
![4-[8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridin-2-yl]butanoic acid](/img/structure/B2494105.png)
![Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2494106.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2494108.png)
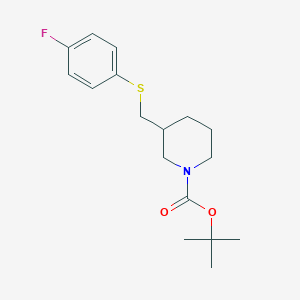
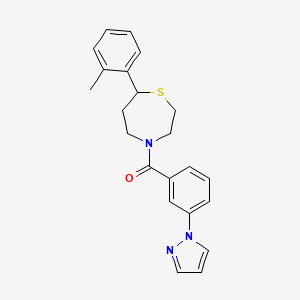
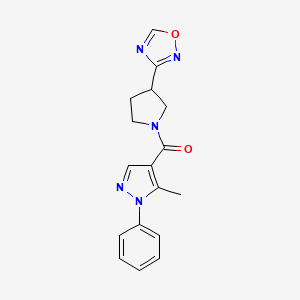
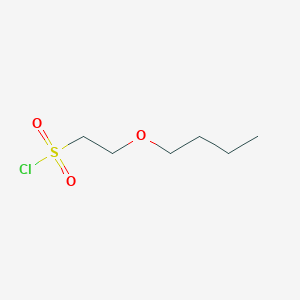
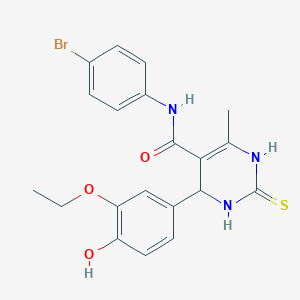
![ethyl 2-[(7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate](/img/structure/B2494120.png)
![1-[(4-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2494121.png)
